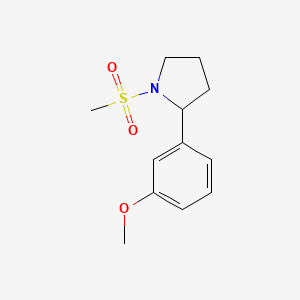
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate. This results in a reduction in the excitatory response of the neuron and a decrease in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing the excitatory response of neurons, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to decrease the release of neurotransmitters, decrease oxidative stress, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in laboratory experiments is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various processes. However, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has a relatively short half-life and may require repeated administration in some experiments. Additionally, its potency may make it difficult to achieve a complete blockade of the receptor without causing off-target effects.
Orientations Futures
There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in scientific research. One area of interest is the investigation of its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists may lead to new insights into the role of this receptor subtype in various physiological processes. Finally, the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-3-methanol with 2-chloroquinoline-8-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been widely used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-15-6-3-5-14-7-4-10-21-20(14)15)22-12-16-13-24-17-8-1-2-9-18(17)25-16/h1-10,16H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMHBZTKBRRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)


![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)